Aurora kinase inhibitor-2

Aurora kinase IC50 comparison biochemical assay

This dual Aurora A/B inhibitor (IC₅₀ 310/240 nM) provides balanced, ATP-competitive inhibition ideal for mitotic phenotype studies. Unlike pan-kinase inhibitors, it lacks FLT-3/BCR-ABL activity, ensuring cleaner Aurora-specific results. Validated in MCF7 cells (antiproliferative IC₅₀ 1.25 µM), it enables reproducible dose-response experiments and comparative isoform research. Supplied with ≥98% purity and established DMSO solubility for consistent inter-laboratory performance.

Molecular Formula C23H20N4O3
Molecular Weight 400.4 g/mol
CAS No. 331770-21-9
Cat. No. B160856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora kinase inhibitor-2
CAS331770-21-9
Synonyms4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline
Molecular FormulaC23H20N4O3
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
InChIKeyIMYVCWQAHSYYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora Kinase Inhibitor-2 (CAS 331770-21-9) Core Identity and Class Positioning for Research Procurement


Aurora kinase inhibitor-2 (CAS 331770-21-9), also designated Aurora Kinase Inhibitor II, quinazoline deriv. 1, or IUN-70219, is a synthetic small-molecule anilinoquinazoline that functions as a selective, ATP-competitive inhibitor of Aurora kinases [1]. Biochemical characterization establishes IC50 values of 310 nM for Aurora A and 240 nM for Aurora B in cell-free assays, with cellular antiproliferative activity confirmed at 1.25 μM in MCF7 breast cancer cells [2][3]. The compound is cell-permeable and disrupts mitotic progression by blocking Aurora kinase-mediated phosphorylation events essential for spindle assembly, chromosome alignment, and cytokinesis .

Why Aurora Kinase Inhibitor-2 Cannot Be Replaced by Other Aurora-Targeting Agents Without Experimental Validation


Aurora kinase inhibitors exhibit substantial divergence in isoform selectivity, potency, and off-target kinase engagement that precludes functional equivalence [1]. Widely used comparators include ZM447439 (Aurora A/B IC50: 110 nM/130 nM), VX-680 (Tozasertib; pan-Aurora with Aurora A Kiapp 0.6 nM), MLN8054 (Aurora A-selective, IC50 4 nM), and Alisertib (Aurora A-selective, IC50 1.2 nM) [2]. Aurora kinase inhibitor-2 occupies a distinct position in this landscape: it is a dual Aurora A/B inhibitor with nanomolar potency but not ultra-high affinity, and critically, it is a well-validated chemical probe with published cellular activity data in MCF7 cells, making it suitable for studies requiring balanced dual inhibition without the extreme selectivity or pan-kinase liabilities of other tool compounds .

Quantitative Differentiation of Aurora Kinase Inhibitor-2 from Closest Analogs: IC50, Cellular Activity, and Isoform Selectivity


Aurora Kinase Inhibitor-2 vs. ZM447439: Balanced Dual Aurora A/B Inhibition with Distinct Potency Profile

Aurora kinase inhibitor-2 demonstrates a distinct potency profile relative to ZM447439, another widely used dual Aurora A/B inhibitor. In cell-free biochemical assays, Aurora kinase inhibitor-2 inhibits Aurora A with an IC50 of 310 nM and Aurora B with an IC50 of 240 nM, yielding an Aurora A/B potency ratio of approximately 1.3 [1]. In contrast, ZM447439 exhibits IC50 values of 110 nM for Aurora A and 130 nM for Aurora B, a ratio of approximately 0.85 [2]. This difference in absolute potency and relative isoform balance provides researchers with a meaningful choice: ZM447439 is approximately 2.8-fold more potent on Aurora A and 1.8-fold more potent on Aurora B, while Aurora kinase inhibitor-2 offers a moderately less potent but still nanomolar dual inhibition profile that may be advantageous in dose-response studies requiring a broader dynamic range.

Aurora kinase IC50 comparison biochemical assay

Aurora Kinase Inhibitor-2 vs. VX-680 (Tozasertib): Differentiated Target Scope for Mitotic Studies

Aurora kinase inhibitor-2 is a selective dual Aurora A/B inhibitor, whereas VX-680 (Tozasertib) is a pan-Aurora inhibitor that additionally potently inhibits FLT-3 and BCR-ABL tyrosine kinases (Ki = 30 nM for both) . Biochemical profiling shows that VX-680 inhibits Aurora A with a Kiapp of 0.6 nM, Aurora B and Aurora C with lower potency, and maintains >100-fold selectivity for Aurora A over 55 other kinases [1]. In contrast, Aurora kinase inhibitor-2 has not been reported to inhibit FLT-3 or BCR-ABL and is characterized as selective for Aurora kinases with IC50 values of 310 nM (Aurora A) and 240 nM (Aurora B) [2]. The absence of FLT-3/BCR-ABL inhibitory activity in Aurora kinase inhibitor-2 makes it a cleaner chemical probe for dissecting Aurora-specific mitotic phenotypes without confounding kinase off-target effects that may influence cell survival or proliferation signaling.

Aurora kinase kinase selectivity chemical probe

Aurora Kinase Inhibitor-2 vs. MLN8054 and Alisertib: Dual vs. Aurora A-Selective Inhibition as a Critical Experimental Variable

Aurora kinase inhibitor-2 is a dual Aurora A/B inhibitor with an Aurora A/B IC50 ratio of approximately 1.3 (310 nM vs. 240 nM), indicating nearly balanced potency against both isoforms [1]. In contrast, MLN8054 is a highly Aurora A-selective inhibitor with an IC50 of 4 nM for Aurora A and 172 nM for Aurora B, yielding a selectivity ratio of approximately 43-fold . Alisertib (MLN8237) is even more potent and selective for Aurora A, with an IC50 of 1.2 nM and negligible Aurora B inhibition at therapeutic concentrations [2]. This fundamental difference in isoform selectivity determines the cellular phenotype observed: Aurora A-selective inhibitors primarily induce monopolar spindle formation and mitotic delay, whereas dual Aurora A/B inhibitors such as Aurora kinase inhibitor-2 produce a more pronounced cytokinesis failure and polyploidy phenotype due to concurrent Aurora B inhibition [3].

Aurora A Aurora B isoform selectivity

Validated Cellular Antiproliferative Activity in MCF7 Breast Cancer Cells

Aurora kinase inhibitor-2 has been quantitatively validated in a cellular context using the MCF7 human breast adenocarcinoma cell line, where it exhibits an antiproliferative IC50 value of 1.25 μM [1]. This cellular potency is approximately 4-fold higher than the biochemical Aurora A IC50 (310 nM) and 5.2-fold higher than the Aurora B IC50 (240 nM), indicating efficient cell permeability and target engagement in an intact cellular environment . In contrast, Hesperadin, another dual Aurora B/A inhibitor, shows cellular IC50 values ranging from 20–100 nM depending on the cell line, while VX-680 exhibits cellular proliferation IC50 values between 25–150 nM across various cancer cell lines [2][3]. Aurora kinase inhibitor-2 thus provides a moderately less potent cellular tool that may be advantageous for studies requiring a wider concentration window between target engagement and complete proliferation arrest, particularly in MCF7 cells where the 1.25 μM IC50 has been explicitly validated.

antiproliferative MCF7 cellular assay

Documented Cell Permeability as a Verified Property Supporting Intracellular Target Engagement

Aurora kinase inhibitor-2 is consistently characterized as a cell-permeable anilinoquinazoline across multiple authoritative sources [1]. This property is functionally validated by the compound's ability to inhibit proliferation in intact MCF7 cells with an IC50 of 1.25 μM, demonstrating that the compound can traverse the plasma membrane and engage intracellular Aurora kinases [2]. The ratio between biochemical IC50 (310 nM Aurora A, 240 nM Aurora B) and cellular IC50 (1.25 μM) is approximately 4–5.2, which is consistent with expected intracellular protein binding and compound distribution effects. In contrast, many Aurora kinase inhibitor tool compounds (e.g., certain ATP-competitive quinazolines) exhibit poor cell permeability or require formulation with permeability enhancers for cellular studies, limiting their utility in standard cell culture experiments [3].

cell permeability anilinoquinazoline target engagement

Recommended Research Applications for Aurora Kinase Inhibitor-2 Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Balanced Dual Aurora A/B Inhibition Without Pan-Kinase Off-Targets

Aurora kinase inhibitor-2 is optimally suited for cell biology studies that require concurrent inhibition of both Aurora A and Aurora B to induce a combined mitotic phenotype characterized by spindle assembly checkpoint override, cytokinesis failure, and polyploidy [1]. Its near-equipotent dual inhibition profile (Aurora A IC50 = 310 nM, Aurora B IC50 = 240 nM) ensures that both isoforms are inhibited at similar compound concentrations, avoiding the dose-dependent phenotype switching observed with Aurora A-selective inhibitors. Critically, the absence of FLT-3 and BCR-ABL inhibitory activity distinguishes it from VX-680, making Aurora kinase inhibitor-2 a cleaner probe for Aurora-specific mitotic studies in cell lines where FLT-3 or BCR-ABL signaling may be active .

Dose-Response Studies in MCF7 Breast Cancer Cells with Validated Cellular Activity Benchmarks

The compound is particularly valuable for dose-response experiments in MCF7 human breast adenocarcinoma cells, where the cellular antiproliferative IC50 of 1.25 μM has been explicitly validated [1]. This established benchmark enables researchers to design concentration ranges that span from partial target engagement (~300–500 nM for biochemical inhibition) to full proliferation arrest (~1–3 μM for cellular effects). The 4–5-fold window between biochemical and cellular IC50 provides a useful dynamic range for studying concentration-dependent phenotypic transitions without the steep dose-response curves of more potent clinical candidates such as Alisertib (IC50 = 1.2 nM) .

Comparative Tool Compound Studies to Dissect Aurora A vs. Aurora B Functions

When used alongside Aurora A-selective inhibitors (e.g., MLN8054 or Alisertib) and Aurora B-selective inhibitors (e.g., AZD1152), Aurora kinase inhibitor-2 serves as an essential dual-inhibition comparator. The distinct phenotype produced by dual inhibition—polyploidy and cytokinesis failure versus the monopolar spindle phenotype of Aurora A-selective inhibition—allows researchers to assign specific mitotic functions to each Aurora isoform [1]. This comparative approach is widely employed in fundamental mitosis research to distinguish Aurora A functions (centrosome maturation, spindle pole organization) from Aurora B functions (chromosome alignment, spindle checkpoint, cytokinesis) .

Standardized Cell Cycle and Mitosis Research Requiring Reliable Cell-Permeable Tool Compounds

The compound's well-documented cell permeability [1] and commercial availability from multiple reputable vendors (Sigma-Aldrich, Santa Cruz Biotechnology, MedChemExpress, Selleck Chemicals) make it a reliable choice for routine cell cycle studies . Unlike some Aurora kinase inhibitors that require specialized formulation or exhibit batch-to-batch variability in cellular activity, Aurora kinase inhibitor-2 is supplied as a characterized small molecule with defined purity specifications (typically ≥98% by HPLC) and established solubility in DMSO (≥100 mg/mL), facilitating reproducible experimental conditions across independent laboratories and studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurora kinase inhibitor-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.